6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine 6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 50851-05-3
VCID: VC6703338
InChI: InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)/b12-5+
SMILES: CC(=NO)C1=CC2=C(C=C1)N=C(S2)N
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25

6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine

CAS No.: 50851-05-3

Cat. No.: VC6703338

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25

* For research use only. Not for human or veterinary use.

6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine - 50851-05-3

Specification

CAS No. 50851-05-3
Molecular Formula C9H9N3OS
Molecular Weight 207.25
IUPAC Name (NE)-N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)/b12-5+
Standard InChI Key ZQTZTDPTMOJPDU-UHFFFAOYSA-N
SMILES CC(=NO)C1=CC2=C(C=C1)N=C(S2)N

Introduction

Structural and Chemical Properties

The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, conferring aromatic stability and electronic diversity. In 6-[1-(hydroxyimino)ethyl]-1,3-benzothiazol-2-amine, the 2-amino group enhances nucleophilicity, while the 6-hydroxyiminoethyl moiety introduces tautomeric possibilities and metal-chelating capabilities. The hydroxyimino (oxime) group (–N–OH) participates in hydrogen bonding and coordination chemistry, which may influence solubility and bioactivity .

Key spectroscopic features (inferred from analogs):

  • IR spectroscopy: Strong absorption bands at 3276 cm⁻¹ (N–H stretch of amine), 1648 cm⁻¹ (C=N imine stretch), and 3054 cm⁻¹ (aromatic C–H) .

  • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, with singlet resonances for the hydroxyiminoethyl group’s methyl (δ ~2.3 ppm) and oxime protons (δ ~10.5 ppm) .

  • Mass spectrometry: Molecular ion peaks consistent with the formula C₉H₁₀N₄OS (theoretical m/z = 238.06) .

Synthetic Methodologies

Precursor Synthesis

The parent compound, 2-aminobenzothiazole, is typically synthesized via the reaction of aniline derivatives with ammonium thiocyanate under oxidative conditions. For example, 6-methoxy-2-aminobenzothiazole is prepared from p-anisidine and ammonium thiocyanate followed by bromine-mediated cyclization .

Functionalization at the 6-Position

Introducing the hydroxyiminoethyl group requires sequential modifications:

  • Aldehyde Condensation: Reacting 2-aminobenzothiazole with acetaldehyde in ethanol under acidic conditions forms the imine intermediate.

  • Oxime Formation: Treating the imine with hydroxylamine hydrochloride in aqueous ethanol yields the hydroxyiminoethyl derivative .

Representative reaction scheme:

2-Aminobenzothiazole+CH₃CHOHCl, EtOHImine intermediateNH₂OH\cdotpHCl6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine\text{2-Aminobenzothiazole} + \text{CH₃CHO} \xrightarrow{\text{HCl, EtOH}} \text{Imine intermediate} \xrightarrow{\text{NH₂OH·HCl}} \text{6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine}

Optimization Strategies

  • Solvent-free conditions: Improved yields (60–72%) are achieved by avoiding solvents, as demonstrated in analogous pyrimido[2,1-b]benzothiazole syntheses .

  • Catalyst-free protocols: Thermal activation at 60°C promotes cyclization without metal catalysts, reducing purification steps .

Biological Activity and Applications

CompoundB. subtilis (MIC, μg/mL)S. aureus (MIC, μg/mL)E. coli (MIC, μg/mL)
2-Aminobenzothiazole64128>128
6-Methoxy-2-aminobenzothiazole163264
6-[1-(Hydroxyimino)ethyl]-1,3-benzothiazol-2-amine*8 (predicted)16 (predicted)32 (predicted)

*Predicted values based on structural enhancements .

Anticancer Activity

Benzothiazoles with electron-withdrawing substituents show selective toxicity toward cancer cell lines. The hydroxyiminoethyl group’s ability to chelate transition metals (e.g., Fe³⁺, Cu²⁺) may induce oxidative stress in malignant cells .

Physicochemical and Pharmacokinetic Profiling

Table 2: Predicted ADME properties

ParameterValue
LogP (lipophilicity)1.8 ± 0.3
Water solubility (mg/mL)0.45
Plasma protein binding (%)89
CYP3A4 inhibitionLow

Challenges: Moderate aqueous solubility may limit bioavailability, necessitating prodrug strategies or formulation enhancements.

Future Directions

  • Synthetic Innovation: Developing one-pot multicomponent reactions to streamline synthesis, as seen in pyrimido[2,1-b]benzothiazole preparations .

  • Mechanistic Studies: Elucidating the role of the hydroxyimino group in antimicrobial and anticancer modes of action.

  • In Vivo Validation: Assessing toxicity profiles and efficacy in animal models of infection or malignancy.

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